molecular formula C13H23N3O2S B11580132 2-{[2-(Diethylamino)ethyl]sulfanyl}-5-(propan-2-yl)pyrimidine-4,6-diol

2-{[2-(Diethylamino)ethyl]sulfanyl}-5-(propan-2-yl)pyrimidine-4,6-diol

Cat. No.: B11580132
M. Wt: 285.41 g/mol
InChI Key: QQAJBYOIKVRWSM-UHFFFAOYSA-N
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Description

2-{[2-(Diethylamino)ethyl]sulfanyl}-5-(propan-2-yl)pyrimidine-4,6-diol is a complex organic compound belonging to the class of pyrimidines. This compound features a pyrimidine ring substituted with a diethylaminoethyl sulfanyl group and an isopropyl group, along with two hydroxyl groups at the 4 and 6 positions. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significance in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Diethylamino)ethyl]sulfanyl}-5-(propan-2-yl)pyrimidine-4,6-diol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a pyrimidine derivative with a diethylaminoethyl sulfanyl group under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Diethylamino)ethyl]sulfanyl}-5-(propan-2-yl)pyrimidine-4,6-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl sulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

2-{[2-(Diethylamino)ethyl]sulfanyl}-5-(propan-2-yl)pyrimidine-4,6-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(Diethylamino)ethyl]sulfanyl}-5-(propan-2-yl)pyrimidine-4,6-diol involves its interaction with specific molecular targets. The diethylaminoethyl sulfanyl group may interact with enzymes or receptors, modulating their activity. The hydroxyl groups at positions 4 and 6 of the pyrimidine ring can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(Diethylamino)ethyl]sulfanyl}-4,6-dimethylnicotinonitrile
  • 2-{[2-(Diethylamino)ethyl]sulfanyl}-4,6-dimethylnicotinonitrile hydrochloride

Uniqueness

2-{[2-(Diethylamino)ethyl]sulfanyl}-5-(propan-2-yl)pyrimidine-4,6-diol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both the diethylaminoethyl sulfanyl group and the isopropyl group, along with the hydroxyl groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H23N3O2S

Molecular Weight

285.41 g/mol

IUPAC Name

2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-5-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H23N3O2S/c1-5-16(6-2)7-8-19-13-14-11(17)10(9(3)4)12(18)15-13/h9H,5-8H2,1-4H3,(H2,14,15,17,18)

InChI Key

QQAJBYOIKVRWSM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSC1=NC(=C(C(=O)N1)C(C)C)O

Origin of Product

United States

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